![molecular formula C18H17ClN4O3 B2856721 3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921806-21-5](/img/structure/B2856721.png)
3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrrolopyrimidine derivative, which is a class of compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .
Molecular Structure Analysis
The molecular structure of this compound would be based on the fused ring system of the pyrrole and pyrimidine, with various functional groups attached at specific positions. These include a chlorophenyl group, a methyl group, and a pyrrolidine carbonyl group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. For instance, the pyrrolidine carbonyl group might undergo reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, properties such as solubility, melting point, boiling point, etc., would be influenced by the functional groups present and the overall structure of the molecule .Scientific Research Applications
Molecular and Crystal Structure Studies
Research on compounds structurally related to 3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has been focused on understanding their molecular and crystal structures. Studies have revealed the formation of orthorhombic crystals and the observation of rigid rings connected by single bonds in these compounds (Ratajczak-Sitarz et al., 1990).
Novel Synthesis and Properties
Research into the synthesis and properties of derivatives of pyrrolidine-dione compounds has been conducted. These studies have led to the creation of novel compounds with distinct properties, such as aromatic molecules with a diatropic pi-system and potential for oxidation reactions (Mitsumoto & Nitta, 2004).
Chemical Reactions and Synthesis Techniques
The compound has been a subject of interest in the field of chemical reactions and synthesis techniques. Studies have focused on efficient synthesis methods and the exploration of various chemical reactions involving pyrrolidine-dione and its derivatives (Klappa, Rich & McNeill, 2002).
Photolysis and Photochemical Processes
Research has also been conducted on the photochemical properties of related pyrimidinedione compounds. These studies have observed transformations like the formation of bicyclic products upon photolysis, providing insights into the photochemical behavior of these compounds (Shorunov et al., 2018).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that the compound may interact with its targets to modulate their activities, resulting in its pharmacological effects.
Biochemical Pathways
It is known that pyrimidine derivatives can affect the activities of certain inflammatory mediators . This suggests that the compound may influence the biochemical pathways involving these mediators, leading to downstream effects such as the reduction of inflammation.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
It is known that pyrimidine derivatives can exhibit anti-inflammatory effects . This suggests that the compound may lead to a reduction in inflammation at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-21-10-13(16(24)22-8-2-3-9-22)14-15(21)17(25)23(18(26)20-14)12-6-4-11(19)5-7-12/h4-7,10H,2-3,8-9H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFPAWMDJHXJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

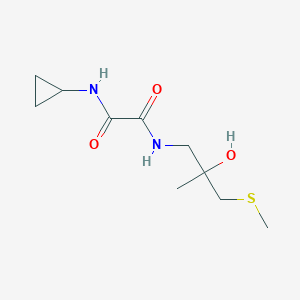
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2856642.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea](/img/structure/B2856643.png)
![N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2856644.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide](/img/structure/B2856645.png)
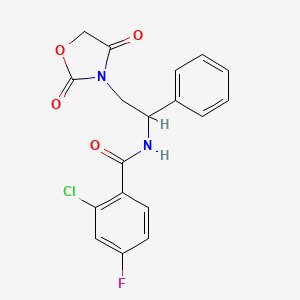
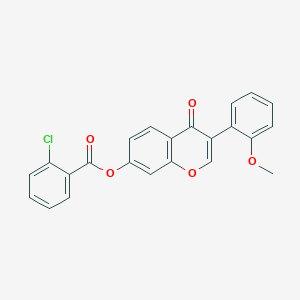
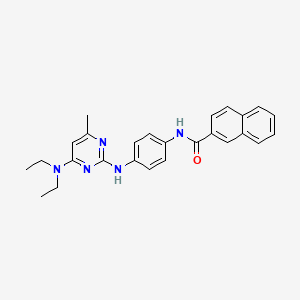
![2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2856653.png)
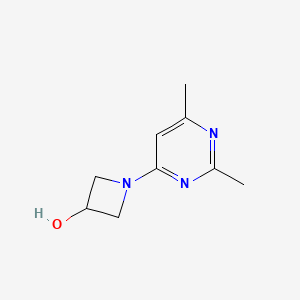

![tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate](/img/structure/B2856657.png)
![N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2856659.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2856661.png)